14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
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Overview
Description
14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound with a unique structure This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a diazatricyclic framework
Mechanism of Action
Target of action
Benzodiazepine derivatives primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of action
These compounds bind to the benzodiazepine binding site on GABA A receptors, enhancing the effect of GABA, an inhibitory neurotransmitter .
Biochemical pathways
By enhancing GABAergic inhibition, these compounds decrease neuronal excitability and produce a calming effect, which can be beneficial in conditions like anxiety .
Result of action
The enhancement of GABAergic activity results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Action environment
Factors such as the individual’s metabolic rate, liver function, age, and concurrent medications can influence the action, efficacy, and stability of these compounds .
Biochemical Analysis
Biochemical Properties
The compound 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to exhibit antioxidant potential, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . It has been shown to interact with the benzodiazepine binding site on GABAA receptors , which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.
Cellular Effects
In cellular processes, 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to influence cell function by interacting with GABAA receptors . This interaction can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects through binding interactions with biomolecules such as GABAA receptors . This binding can lead to changes in gene expression and can potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, the effects of 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been evaluated for their anxiolytic effect . The study revealed that this compound showed the best anxiolytic effect as compared to the standard drug diazepam even at an oral dose of 1.0 mg/Kg
Preparation Methods
The synthesis of 14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves several steps, including the formation of the diazatricyclic core and the introduction of the naphthalene group. Common synthetic routes may include cyclization reactions, Friedel-Crafts acylation, and other organic transformations. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[940
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and diazatricyclic compounds. Compared to these, 14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-25(2)14-21-23(22(28)15-25)24(27-20-10-6-5-9-19(20)26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,24,26-27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJVKCDDQVXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=CC=CC=C5C=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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